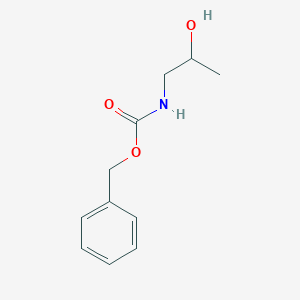

Benzyl 2-hydroxypropylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-hydroxypropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYZDASODLLCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Significance and Research Trajectories

The academic interest in Benzyl (B1604629) 2-hydroxypropylcarbamate and its analogs stems from the prevalence of the carbamate (B1207046) functional group in a wide array of biologically active molecules and polymers. The presence of both a protected amine and a free hydroxyl group allows for sequential and site-selective modifications, a highly desirable characteristic in multistep organic synthesis.

Research involving similar carbamate structures, such as Benzyl N-(3-hydroxypropyl)carbamate, has demonstrated their application as cross-linking reagents and as key components in the synthesis of more complex molecules. sigmaaldrich.com For instance, the carbamate group can be readily introduced and is stable under various reaction conditions, yet it can be cleaved under specific, often mild, conditions to liberate the parent amine. This protective group strategy is fundamental in peptide synthesis and in the elaboration of molecules with multiple functional groups.

The trajectory of research on hydroxy-substituted carbamates points towards their increasing use in the development of novel synthetic methodologies. Studies on related compounds, like enecarbamates, showcase their role in creating structurally diverse and complex molecular scaffolds, which is crucial for exploring new chemical spaces in drug discovery. whiterose.ac.uk The ability to functionalize the molecule at different positions allows for the generation of libraries of compounds for biological screening.

Foundational Role in Complex Molecular Architecture

Established Synthetic Pathways

The most common and well-established methods for synthesizing this compound involve the direct reaction of an amino alcohol precursor or the use of chloroformate chemistry. These pathways are favored for their reliability and straightforward execution.

Direct Synthesis from Amino Alcohol Precursors

A primary route to this compound involves the direct acylation of an amino alcohol, specifically 1-amino-2-propanol. This method is a direct and efficient way to form the carbamate linkage. The reaction typically involves treating the amino alcohol with a suitable benzylating agent that can introduce the benzyloxycarbonyl (Cbz) group.

The synthesis can be achieved by reacting 1-amino-2-propanol with benzyl chloroformate. chemicalbook.com Another approach involves the use of dibenzyl dicarbonate (B1257347) in the presence of a base. A patent describes a process where 3-aminopropanol is used as a starting material to obtain 3-(carbobenzoxy amino)-1-propanol through an amidation reaction. google.com This analogous reaction highlights the general applicability of using amino alcohols as precursors for N-carbobenzyloxy derivatives.

Carbamate Formation via Chloroformate Chemistry

Chloroformate chemistry provides a robust and widely used method for the synthesis of carbamates, including this compound. The key reagent in this pathway is benzyl chloroformate, also known as benzyloxycarbonyl chloride (Cbz-Cl). commonorganicchemistry.com This reagent readily reacts with the amino group of 1-amino-2-propanol to form the desired carbamate.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include sodium hydroxide (B78521) or triethylamine (B128534). google.comcommonorganicchemistry.com The choice of solvent is also important, with biphasic systems like tetrahydrofuran (B95107) (THF) and water, or dichloromethane (B109758) being frequently employed. google.comcommonorganicchemistry.com A patent for the preparation of N-carbobenzoxy-3-aminopropanal details a similar amidation reaction where 3-aminopropanol reacts with benzyl chloroformate in a solution of triethylamine and dichloromethane at a controlled temperature of 0-10°C. google.com This process underscores the general conditions applicable to the synthesis of hydroxyalkylcarbamates.

Table 1: Comparison of Established Synthetic Pathways

| Pathway | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Direct Synthesis from Amino Alcohol | 1-amino-2-propanol, Dibenzyl dicarbonate, Base | Varies depending on benzylating agent | Direct, often milder conditions |

| Chloroformate Chemistry | 1-amino-2-propanol, Benzyl chloroformate, Base | 0-10°C, Dichloromethane or THF/water | High reactivity, well-established |

Advanced Synthesis Strategies

For applications requiring specific stereochemistry or the incorporation of the carbamate moiety into more complex molecules, advanced synthetic strategies are employed. These include stereoselective synthesis and multi-step reaction sequences.

Stereoselective and Chiral Synthesis of Derivatized Forms

The synthesis of specific enantiomers of this compound derivatives is crucial for various applications, particularly in pharmaceuticals. jocpr.comnih.gov Chirality can be introduced by using a chiral starting material or through the use of chiral catalysts or biocatalysts. jocpr.com

Asymmetric catalysis is a powerful tool for achieving stereoselectivity. jocpr.com Chiral catalysts can preferentially promote the formation of one enantiomer over the other. Biocatalysis, utilizing enzymes like lipases or dehydrogenases, offers another highly selective method for producing enantiomerically pure compounds under mild conditions. jocpr.comnih.gov For instance, the kinetic resolution of racemic mixtures using enzymes can selectively modify one enantiomer, allowing for the separation of the desired chiral intermediate. jocpr.com Research on N-Benzyl-2-acetamidopropionamide derivatives has shown that the biological activity can reside in a single stereoisomer, highlighting the importance of stereoselective synthesis. nih.gov

Multi-step Reaction Sequences for Complex Architectures

This compound can serve as a building block in the synthesis of more complex molecules. vapourtec.com Multi-step syntheses are designed to construct larger, more intricate chemical architectures in a controlled and efficient manner. vapourtec.comyoutube.com These sequences can involve a variety of chemical transformations to build upon the initial carbamate structure. libretexts.orgresearchgate.net

For example, a process for preparing enantiomerically enriched amino-alcohols involves the Cbz-protection of an amino acid, followed by esterification and subsequent reduction to the Cbz-protected amino-alcohol. google.com This protected amino-alcohol can then be used in further synthetic steps. The carbamate group in these sequences often serves as a protecting group for the amine, which can be removed at a later stage to allow for further functionalization.

Investigation of Reaction Conditions and Optimization

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key factors that are often investigated include the choice of solvent, base, temperature, and reaction time. researchgate.net

In chloroformate-based syntheses, the reaction temperature is often kept low (e.g., 0-10°C) to control the reactivity of benzyl chloroformate and minimize side reactions. google.com The choice of base and solvent system can also significantly impact the reaction outcome. For instance, a mixture of sodium hydroxide in THF/water provides a biphasic system that can facilitate the reaction while allowing for easy separation. commonorganicchemistry.com In other cases, an organic base like triethylamine in an organic solvent such as dichloromethane may be preferred. google.com The optimization process often involves systematically varying these parameters to find the conditions that provide the best balance of reaction rate, yield, and product purity. researchgate.net

Table 2: Factors for Optimization in this compound Synthesis

| Parameter | Considerations | Common Choices |

|---|---|---|

| Solvent | Solubility of reactants, reaction temperature, ease of workup | Dichloromethane, Tetrahydrofuran (THF), Water |

| Base | Strength, solubility, role in byproduct neutralization | Sodium hydroxide, Triethylamine, Sodium bicarbonate |

| Temperature | Reaction rate vs. side reactions | 0°C to room temperature |

| Reagent Stoichiometry | Molar ratios of reactants to ensure complete conversion | Slight excess of one reagent may be used |

Chemical Reactivity and Transformation Pathways of Benzyl 2 Hydroxypropylcarbamate

Reactivity of the Hydroxyl Moiety

The secondary hydroxyl group on the propyl chain is a primary site for chemical modification, enabling derivatization and oxidation reactions.

The lone pairs of electrons on the hydroxyl oxygen make it nucleophilic, allowing it to react with various electrophiles to form esters and ethers.

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting Benzyl (B1604629) 2-hydroxypropylcarbamate with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the acidic byproduct (e.g., HCl) and may also act as a catalyst. Alternatively, direct esterification with a carboxylic acid can be promoted by an acid catalyst, such as p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion organic-chemistry.org. A specific example is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction with a carboxylic acid at room temperature rsc.org.

Etherification: The formation of an ether linkage at the secondary hydroxyl position can be accomplished via the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more potent nucleophile, the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a nucleophilic substitution reaction yields the ether product organic-chemistry.org. The choice of base and solvent is crucial to avoid competing elimination reactions.

| Reaction Type | Reagent Class | Typical Reagents | Product |

|---|---|---|---|

| Esterification | Acyl Halide / Anhydride | Acetyl chloride, Acetic anhydride, Benzoyl chloride | Benzyl 2-acetoxypropylcarbamate |

| Esterification | Carboxylic Acid (Catalytic) | Carboxylic acid, DCC, DMAP | Corresponding Ester |

| Etherification | Alkyl Halide (Williamson) | NaH, then Methyl iodide or Benzyl bromide | Benzyl 2-methoxypropylcarbamate or Benzyl 2-(benzyloxy)propylcarbamate |

The secondary alcohol functional group of Benzyl 2-hydroxypropylcarbamate can be oxidized to the corresponding ketone, Benzyl 2-oxopropylcarbamate. The choice of oxidizing agent determines the selectivity and efficiency of the transformation.

Common chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this oxidation under mild, non-aqueous conditions, which minimizes over-oxidation and side reactions. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation are also widely used methods that proceed under mild, neutral conditions, showing high tolerance for other functional groups present in the molecule, such as the carbamate (B1207046). Studies on the oxidation of analogous structures like benzyl alcohol show that it can be converted to the corresponding aldehyde copernicus.orgresearchgate.netcopernicus.org. Similarly, the secondary alcohol in the target molecule would yield a ketone.

| Oxidation Method | Key Reagents | Product | General Conditions |

|---|---|---|---|

| Chromium-Based Oxidation | PCC or PDC | Benzyl 2-oxopropylcarbamate | Anhydrous CH2Cl2 |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (B128534) | Benzyl 2-oxopropylcarbamate | Low temperature (-78 °C to rt) |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Benzyl 2-oxopropylcarbamate | CH2Cl2, room temperature |

Nucleophilic and Electrophilic Reactions of the Propyl Chain

The propyl chain itself is a saturated alkyl group and is generally unreactive. However, the carbons adjacent to the electron-withdrawing carbamate group and the hydroxyl group exhibit some reactivity.

Nucleophilic Reactions: The primary site for nucleophilic attack is the carbon atom bearing the hydroxyl group (C2). To facilitate a substitution reaction, the hydroxyl group must first be converted into a good leaving group, for instance, by tosylation (reaction with tosyl chloride) or mesylation (reaction with mesyl chloride) to form a tosylate or mesylate ester. A subsequent SN2 reaction with a strong nucleophile (e.g., azide, cyanide, or a halide) can then displace the leaving group. The stereochemistry of this reaction would proceed with an inversion of configuration at the C2 center youtube.com.

Electrophilic Reactions: The saturated propyl chain is not susceptible to attack by electrophiles. While the proton on the nitrogen of the carbamate is acidic, it is typically not removed unless a very strong base is used. The C-H bonds of the propyl chain are generally not acidic enough to be involved in electrophilic substitution reactions under standard conditions. However, some studies have shown that a carbamate group can stabilize an adjacent carbanion, suggesting that under strongly basic conditions, deprotonation alpha to the carbamate nitrogen could be possible, enabling reactions with electrophiles ukzn.ac.za. For this compound, such a reaction would be in competition with the deprotonation of the more acidic hydroxyl and N-H protons.

Role As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Relevant Molecules

The chemical architecture of Benzyl (B1604629) 2-hydroxypropylcarbamate makes it a valuable precursor for the synthesis of molecules with significant biological activity. The carbamate (B1207046) and hydroxyl functionalities provide reactive sites for further molecular elaboration, while the benzyl group offers a stable protecting group for the amine functionality, which can be removed under specific conditions. ontosight.aicommonorganicchemistry.com

Detailed research has demonstrated the utility of benzyl carbamate derivatives in the creation of various therapeutic agents. For instance, the benzyl carbamate moiety is a key component in the synthesis of novel histone deacetylase (HDAC) inhibitors. researchgate.net In one study, a complex benzyl carboxylate derivative was synthesized and showed promising in vitro growth inhibitory potency and HDAC activity. researchgate.net The synthesis involved a key coupling reaction between an amine hydrochloride salt and carboxylic acids. researchgate.net

Furthermore, the structural motif of hydroxylated carbamates is found in various biologically active compounds. For example, Benzyl (3-amino-2-hydroxypropyl)carbamate, a closely related structure, highlights the potential of these scaffolds in medicinal chemistry. chemscene.com The synthesis of N-benzoyl-2-hydroxybenzamides, which have shown activity against parasites like P. falciparum, Trypanosomes, and Leishmania, also involves intermediates where benzyl groups are utilized. nih.gov Additionally, the synthesis of anticancer platinum(IV) prodrugs has employed benzyl chloroformate to install the benzyl carbamate group onto a glucosamine (B1671600) scaffold, aiming to improve targeted delivery to cancer cells. researchgate.net The versatility of this class of compounds is further underscored by the synthesis of 2-hydroxy benzyl hydrazide derivatives that exhibit notable antibacterial and antioxidant properties. jchr.org

The synthesis of these biologically active molecules often involves multi-step processes where the benzyl carbamate group plays a critical role in protecting amine functionalities while other parts of the molecule are modified. ontosight.ai The ability to introduce chirality, as seen in the synthesis of (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate, further expands the utility of benzyl carbamate precursors in developing stereospecific therapeutic agents. researchgate.net

Applications in Peptide Synthesis and Solid-Phase Methodologies

The benzyl group is a well-established protecting group for amines in peptide synthesis. ontosight.aiwikipedia.org Its stability under various reaction conditions and the ability to be removed by hydrogenolysis make it a valuable tool for chemists. commonorganicchemistry.com Benzyl 2-hydroxypropylcarbamate, containing the benzyl carbamate functionality, can therefore be considered a useful building block in the construction of peptides and peptidomimetics.

In peptide synthesis, the protection of the amino group of amino acids is essential to prevent unwanted side reactions during peptide bond formation. The benzyl carbamate group (Cbz or Z group) is a classic protecting group that can be introduced by reacting the amine with benzyl chloroformate. wikipedia.org While sometimes requiring relatively harsh conditions for removal, its robustness makes it suitable for certain synthetic strategies. wikipedia.org

A significant advancement in peptide and small-molecule synthesis is the use of solid-phase methodologies, which simplify purification processes and allow for automation. Benzyl carbamate derivatives have been successfully adapted for this purpose. glycodepot.com For example, a polystyrene-linked benzyl carbamate has been developed as a reusable scaffold for the stepwise assembly of peptides or small molecules. glycodepot.com In this system, the carbamate acts as a cleavable linker, allowing the synthesized molecule to be released from the solid support under basic or nucleophilic conditions. glycodepot.com This approach not only enhances efficiency but also contributes to more environmentally friendly chemical processing by minimizing solvent waste. glycodepot.com

However, the use of benzyl protecting groups in peptide synthesis is not without its challenges. Side reactions, such as the acid-catalyzed migration of the benzyl group in the side chain of tyrosine, have been reported. nih.gov Researchers have investigated different deprotection cocktails to minimize these side reactions, ensuring the integrity of the final peptide product. nih.gov

Integration into Heterocyclic Ring Systems and Complex Scaffolds

The structural features of this compound provide a versatile platform for the construction of complex heterocyclic ring systems and molecular scaffolds. The carbamate nitrogen and the hydroxyl group on the propyl chain can participate in various cyclization reactions, leading to the formation of diverse and novel molecular architectures.

One notable application is in the synthesis of nitrogen-containing heterocycles. Research has shown that the condensation of benzyl carbamate with glyoxal (B1671930) can lead to the formation of intermediates for complex caged compounds like 2,4,6,8,10,12-hexaazaisowurtzitane (CL-20). nih.govnih.gov The benzyl group plays a crucial role in directing the reaction pathway and stabilizing key intermediates. nih.gov

Furthermore, benzyl carbamate derivatives are utilized in the synthesis of various other heterocyclic systems. For example, a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been synthesized through a series of reactions including addition, rearrangement, and intramolecular cyclization. nih.gov This demonstrates the potential for forming fused heterocyclic systems. The synthesis of 2-substituted benzimidazole (B57391) derivatives, which are known for their wide range of pharmacological activities, can also involve intermediates derived from benzyl carbamates.

The development of modular synthetic approaches has expanded the utility of benzyl carbamate building blocks. Enecarbamates, which can be derived from carbamates, have been used as platforms for the synthesis of diverse polycyclic scaffolds, including spirocyclic systems and bicyclic amides. whiterose.ac.uk These advanced synthetic methods allow for the creation of structurally complex and three-dimensional molecules that are of significant interest in drug discovery. whiterose.ac.uk The enantioselective synthesis of N-benzylic heterocycles has also been achieved using nickel/photoredox dual catalysis, providing access to chiral building blocks for pharmaceuticals. nih.gov

Strategic Use in Chiral Synthesis and Stereochemical Control

The presence of a chiral center in the 2-hydroxypropyl moiety of this compound makes it an inherently valuable building block for asymmetric synthesis. This allows for the introduction of specific stereochemistry into target molecules, which is often critical for their biological activity.

The strategic use of benzyl groups and related structures is crucial in controlling stereochemical outcomes in various reactions. For instance, in the synthesis of the complex energetic material precursor HBIW, the steric hindrance provided by the benzyl group was found to be essential for correcting the chirality of intermediates, ultimately leading to the desired product. nih.gov This highlights the profound effect that a seemingly simple protecting group can have on the stereochemical course of a reaction.

In the context of synthesizing biologically active molecules, achieving the correct stereoisomer is paramount. The synthesis of novel histone deacetylase inhibitors, for example, involves the coupling of chiral fragments to produce a final molecule with a specific three-dimensional arrangement. researchgate.net The use of chiral precursors like enantiomerically pure this compound can simplify such syntheses and ensure the stereochemical integrity of the product.

Furthermore, studies on the stereochemical outcomes of reactions involving benzyl-containing compounds provide valuable insights for synthetic planning. For example, the investigation of C-F activation reactions of a chiral benzyl fluoride (B91410) derivative revealed that the degree of stereoinversion or racemization depends on the reaction mechanism (SN1 vs. SN2). beilstein-journals.org Such fundamental studies are essential for predicting and controlling the stereochemistry when incorporating benzyl-containing fragments into complex molecules. The development of enantioselective methods, such as the nickel-catalyzed cross-coupling to form chiral N-benzylic heterocycles, further expands the toolbox for stereocontrolled synthesis. nih.gov

Spectroscopic and Analytical Data for this compound Remains Undocumented in Public Domain

Despite its commercial availability, a thorough review of scientific literature and chemical databases reveals a significant lack of publicly accessible spectroscopic and analytical data for the chemical compound this compound (CAS No. 65935-10-6).

Efforts to compile a detailed characterization of this compound according to established analytical techniques have been unsuccessful. While the compound is listed by several chemical suppliers, indicating its synthesis and existence, the foundational scientific data required for a comprehensive structural elucidation and analytical profile is not available in published research or open-access spectral databases.

Consequently, the generation of a scientifically rigorous article detailing its specific properties under the requested advanced spectroscopic and analytical techniques is not possible at this time. The required experimental data, which would form the basis of such an analysis, includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts and coupling constants for ¹H NMR and ¹³C NMR are necessary to define the proton environments and delineate the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data is needed for the determination of the exact mass, and fragmentation patterns are crucial for confirming the compound's structure.

Vibrational Spectroscopy: Infrared (IR) or Raman spectroscopy data is essential for identifying the characteristic vibrational modes of the functional groups present in the molecule.

Without access to this primary data, any attempt to describe the spectroscopic characteristics of this compound would be speculative and would not meet the standards of scientific accuracy. Further research and publication of the characterization of this compound are required for such an analysis to be completed.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. The IR spectrum of Benzyl (B1604629) 2-hydroxypropylcarbamate is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH), amine (N-H), carbonyl (C=O), and aromatic (C=C) moieties.

While a specific, publicly available, peer-reviewed IR spectrum for Benzyl 2-hydroxypropylcarbamate is not readily found, the expected absorption regions can be predicted based on the known frequencies for its constituent functional groups. For instance, the NIST Chemistry WebBook provides a reference spectrum for the related compound Benzylcarbamate, which can serve as a basis for comparison. nist.gov The spectrum of this compound would be distinguished by the additional presence of bands related to the 2-hydroxypropyl group.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching vibration of the hydroxyl group. |

| N-H (Carbamate) | 3100-3500 (medium) | Stretching vibration of the amine group. |

| C-H (Aromatic) | 3000-3100 (weak to medium) | Stretching vibrations of C-H bonds in the benzene (B151609) ring. |

| C-H (Aliphatic) | 2850-3000 (medium) | Stretching vibrations of C-H bonds in the propyl chain. |

| C=O (Carbamate) | 1680-1730 (strong) | Stretching vibration of the carbonyl group. |

| C=C (Aromatic) | 1450-1600 (medium to weak) | Stretching vibrations within the benzene ring. |

| C-O (Alcohol/Ester) | 1050-1300 (medium to strong) | Stretching vibrations of the C-O bonds. |

These predicted values are instrumental for chemists in the preliminary identification of the compound and for monitoring chemical reactions during its synthesis. uobaghdad.edu.iqjchr.org

Raman Spectroscopy for Crystalline and Pseudopolymorphic Forms

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the vibrational modes of a molecule by inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the carbon skeleton and aromatic rings. A significant application of Raman spectroscopy in pharmaceutical analysis is the characterization of different crystalline forms (polymorphs) and pseudopolymorphs (e.g., hydrates or solvates).

Different polymorphic forms of a compound have the same chemical composition but differ in their crystal lattice structure. These differences can affect physicochemical properties such as solubility, melting point, and stability. Raman spectroscopy can detect subtle changes in the molecular environment and crystal packing, resulting in distinct spectra for each polymorphic form.

While specific studies on the polymorphic forms of this compound using Raman spectroscopy are not widely published, the principles of the technique are well-established. Researchers would look for shifts in the Raman bands, changes in peak intensities, and the appearance or disappearance of peaks when comparing different batches or crystalline preparations of the compound. This would be crucial for ensuring the consistency of the solid-state form of the drug substance.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and quality control in the pharmaceutical industry. This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach for purity analysis.

In a typical RP-HPLC setup for a compound like this compound, a non-polar stationary phase (such as a C18 column) would be used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. jocpr.com The components of the sample would be separated based on their hydrophobicity, with more polar impurities eluting earlier and the main compound and any non-polar impurities eluting later.

A validated HPLC method for this compound would be able to accurately quantify the main peak corresponding to the compound and separate it from any process-related impurities, starting materials, or degradation products. researchgate.net Method validation would involve demonstrating its specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines. jocpr.com

Example of a Potential HPLC Method for Purity Assessment:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This type of method would provide a reliable means to assess the purity of this compound and ensure that it meets the stringent requirements for pharmaceutical use. While a specific application note for this compound is not provided in the search results, the development of such a method would follow standard principles of analytical chemistry. sigmaaldrich.com

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry, offering detailed insights into molecular characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the structural and electronic properties of organic molecules. Methods like the B3LYP hybrid functional combined with a suitable basis set, such as 6-311G(d,p), are commonly used to optimize molecular geometry and calculate electronic properties. nih.gov

A key application of DFT is the calculation of global reactivity descriptors, which are derived from the energies of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is a crucial parameter, indicating the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests higher reactivity. These descriptors provide a quantitative framework for predicting a molecule's behavior in chemical reactions. nih.gov

Table 1: Global Reactivity Descriptors Calculated via DFT

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | χ ≈ (IP + EA) / 2 | The power of an atom or molecule to attract electrons. |

| Chemical Hardness | η | η ≈ (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

This table is generated based on principles described in cited literature and illustrates the type of data obtained from DFT calculations. nih.govmdpi.com

For a flexible molecule such as Benzyl (B1604629) 2-hydroxypropylcarbamate, numerous spatial arrangements, or conformations, are possible due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements (i.e., those with the lowest energy) and to map the potential energy landscape that governs their interconversion. scielo.br

Theoretical studies on related benzyl derivatives show that conformational preferences are often dictated by the need to minimize steric repulsion between the substituent and the benzene (B151609) ring. nih.gov Furthermore, the presence of hydroxyl and carbamate (B1207046) groups in Benzyl 2-hydroxypropylcarbamate makes it capable of forming stabilizing intramolecular hydrogen bonds. Computational studies on similar structures, like benzyl alcohol derivatives and other carbamates, have demonstrated that such interactions, for instance between the carbamate's N-H group and the hydroxyl oxygen, can significantly influence and stabilize the molecular conformation. researchgate.netresearchgate.net DFT calculations can map the potential energy surface by systematically rotating dihedral angles, allowing for the identification of all stable conformers and the energy barriers that separate them. scielo.br

Molecular Modeling and Dynamics Simulations

Building upon the foundation of QM calculations, molecular modeling and simulations can predict how this compound might interact with biological systems and how its properties would manifest in spectroscopic measurements.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). This method is instrumental in forming hypotheses about potential biological targets and mechanisms of action.

In a hypothetical docking study, the 3D structure of a low-energy conformer of this compound, as determined by methods described in section 6.1.2, would be placed into the active site of a target protein. A scoring function would then calculate the binding energy for numerous possible poses, identifying the most favorable binding modes. The results would highlight potential key interactions, such as hydrogen bonds involving the carbamate and hydroxyl groups or π-stacking with the benzyl ring, which could guide the design of future experimental studies.

Quantum mechanical calculations are highly effective at predicting spectroscopic parameters that can be directly compared with experimental data to validate molecular structures.

DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. researchgate.net This information is invaluable for confirming the structure of synthesized compounds and for analyzing the conformational equilibria of flexible molecules in solution. scielo.br Similarly, the vibrational frequencies for Infrared (IR) and Raman spectroscopy can be computed. scielo.br Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic stretching of C=O, N-H, and O-H bonds, allowing for detailed interpretation of experimental spectra.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Parameters | Application |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) | Structural elucidation, conformational analysis. |

This table outlines the parameters that can be predicted using computational methods as described in the literature. scielo.brresearchgate.net

Mechanistic Computational Studies of Reactions and Transformations

Computational chemistry, primarily using DFT, provides profound insights into the mechanisms of chemical reactions. nih.gov This involves identifying the pathways through which a molecule like this compound might be transformed, such as through hydrolysis, oxidation, or other metabolic processes.

A mechanistic study involves mapping the entire energy profile of a proposed reaction. Researchers model the three-dimensional structures of the reactants, products, and any high-energy transition states (TS) and intermediates that lie along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. nih.gov

By comparing the activation energies of different possible pathways, the most energetically favorable mechanism can be identified. nih.gov For example, a computational study could determine whether the hydrolysis of the carbamate group proceeds via a stepwise or a concerted mechanism. Techniques such as Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state structure correctly connects the reactant and product states. researchgate.net These studies provide a detailed, atomistic view of chemical transformations that is often difficult to obtain through experimental means alone.

In silico Modeling of Chemical Behavior and Interactions

A thorough review of scientific literature indicates a lack of specific in silico modeling studies focused exclusively on this compound. While computational and theoretical chemistry is a powerful tool for predicting the behavior and interactions of molecules, dedicated research detailing these aspects for this compound, including comprehensive data tables of its specific chemical behavior and interactions, is not publicly available at this time.

However, based on studies of similar carbamate compounds, it is possible to outline the types of in silico modeling that would be employed to understand the chemical behavior and interactions of this compound. mdpi.comnih.govacs.org These computational methods provide valuable insights into molecular properties and reactivity. mdpi.com

General Methodologies in Carbamate Modeling:

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking could be used to simulate its interaction with biological targets, such as enzymes or receptors. This would provide insights into potential binding affinities and modes of interaction, which are crucial in fields like drug discovery. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com For a series of related carbamates, QSAR studies can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence their activity. mdpi.com While no specific QSAR models for this compound have been found, this methodology represents a potential avenue for future research.

Expected Research Findings from In Silico Studies:

Were in silico studies available for this compound, they would likely present data in formats similar to the following conceptual tables.

Table 1: Conceptual Example of Calculated Molecular Properties for this compound using DFT

| Property | Calculated Value | Unit |

| Total Energy | Data not available | hartree |

| Dipole Moment | Data not available | Debye |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Table 2: Conceptual Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity | Data not available |

| Interacting Residues | Data not available |

| Hydrogen Bonds | Data not available |

| Hydrophobic Interactions | Data not available |

It is important to reiterate that the tables above are conceptual and for illustrative purposes only. The absence of published research means that no actual data can be provided for this compound at this time. Future computational studies would be necessary to generate these specific findings.

Biochemical Research Applications and Mechanistic Investigations

Studies on Enzyme Inhibition Mechanisms (non-clinical, in vitro focus)

While detailed in vitro enzyme inhibition studies specifically for Benzyl (B1604629) 2-hydroxypropylcarbamate are not extensively documented, its structural features suggest potential interactions with various enzymes. One source notes its identification as a potential inhibitor of HIV protease, indicating its relevance in antiviral research. smolecule.com The mechanism of such inhibition would likely involve the compound's structure interacting with the active site of the viral enzyme, thereby impeding its function and viral replication. smolecule.com

The carbamate (B1207046) moiety is a known pharmacophore that can interact with the active sites of enzymes. acs.orgnih.gov For instance, carbamate pesticides are known to inhibit acetylcholinesterase, a critical enzyme in the nervous system. wikipedia.org The degradation of carbamates themselves is often initiated by hydrolases, specifically carboxyl ester hydrolases (EC 3.1.1), which break the ester bond. nih.govplos.org The metabolism of some carbamates, like ethyl carbamate, is catalyzed by esterases found in the liver. epa.govdoi.org

Interactive Table: Potential Enzyme Interactions of Carbamate-Containing Compounds

| Enzyme Class | Potential Interaction | Example Compound(s) |

|---|---|---|

| Proteases | Inhibition of active site | Benzyl 2-hydroxypropylcarbamate (HIV Protease) smolecule.com |

| Esterases | Substrate for hydrolysis | Ethyl carbamate, various pesticide carbamates nih.govplos.orgepa.govdoi.org |

Research on Receptor Binding and Modulation (non-clinical, in vitro focus)

Studies have shown that certain benzyl derivatives exhibit binding affinity for human opioid and cannabinoid receptors. nih.gov For example, bioassay-guided fractionation of the fungus Eurotium repens led to the isolation of benzyl derivatives with significant binding to these receptors. nih.gov Additionally, some benzimidazole (B57391) carbamates have been synthesized and tested for their affinity toward cannabinoid receptor 2 (CB₂R), with some showing micromolar to submicromolar affinity. nih.gov The substitution pattern on the carbamate nitrogen appears to influence the binding affinity. nih.gov

Interactive Table: Receptor Binding Affinity of Related Compound Classes

| Compound Class | Receptor Target(s) | Observed Effect |

|---|---|---|

| Benzyl Derivatives | Opioid and Cannabinoid Receptors | Binding Affinity nih.gov |

Investigation of Interactions with Biological Macromolecules (in vitro studies)

The interaction of small molecules with biological macromolecules, particularly proteins, is a fundamental aspect of their mechanism of action. The carbamate group can modulate both inter- and intramolecular interactions with target enzymes or receptors. acs.orgnih.gov This is due to its ability to participate in hydrogen bonding through its carboxyl group and backbone NH. acs.orgnih.gov

While direct studies on this compound are lacking, the general principles of carbamate interactions are well-established. For example, the enzyme RuBisCO utilizes a lysine (B10760008) carbamate at its active site to bind a Mg²⁺ ion, which is crucial for its function in carbon dioxide fixation. wikipedia.org This illustrates the capability of the carbamate moiety to form stable and functionally important interactions with macromolecules.

In Vitro Biotransformation and Metabolite Identification (excluding clinical and human toxicity implications)

The in vitro biotransformation of this compound has not been specifically detailed in the available literature. However, studies on the metabolism of other carbamates can provide a general framework for its potential metabolic fate. The liver is the primary site for the metabolism of many xenobiotics, including carbamates, with oxidative enzymes from the NADPH mixed-oxidase system playing a major role. llu.edu

For many carbamate pesticides, metabolic pathways include N-dealkylation and hydroxylation of the carbamate moiety's N-methyl groups. llu.edu In the case of carbosulfan, a carbamate insecticide, primary metabolic pathways involve the oxidation of sulfur and the cleavage of the nitrogen-sulfur bond. researchgate.net The hydrolysis of the carbamate ester linkage is also a common metabolic route. nih.govplos.org Given the structure of this compound, potential metabolic transformations could include hydroxylation of the benzyl ring or the propyl chain, and hydrolysis of the carbamate bond to yield benzyl alcohol and 2-hydroxypropylamine. smolecule.com

Interactive Table: Potential In Vitro Metabolic Pathways for Carbamate Compounds

| Metabolic Reaction | Description | Example Substrates |

|---|---|---|

| N-dealkylation | Removal of an alkyl group from the nitrogen atom. | Zectran (carbamate pesticide) llu.edu |

| Hydroxylation | Addition of a hydroxyl group. | Mesurol (carbamate pesticide) llu.edu |

| Sulfur Oxidation | Oxidation of a sulfur atom. | Carbosulfan researchgate.net |

| Bond Cleavage | Cleavage of the N-S bond. | Carbosulfan researchgate.net |

Development of Chemical Probes and Tools for Biochemical Pathways

While this compound itself has not been reported as a chemical probe, the carbamate linkage is utilized in the design of such tools. For instance, Benzyl N-[2-(prop-2-enamido)ethyl]carbamate is a linker that contains a Cbz-protected amine and an acrylamide (B121943) group. medchemexpress.com The acrylamide can be used for bioconjugation with thiols, and the Cbz group can be removed to expose a free amine for further reactions, making it a useful tool in biochemical studies. medchemexpress.com The stability and reactivity of the carbamate group make it a valuable component in the construction of probes for studying biochemical pathways. acs.orgnih.gov

Q & A

Q. What are the recommended handling and storage protocols for Benzyl 2-hydroxypropylcarbamate to ensure experimental reproducibility?

Methodological Answer: To maintain compound integrity and safety:

- Handling Precautions: Avoid skin/eye contact using nitrile gloves, chemical safety goggles, and flame-retardant lab coats . Ensure proper ventilation, and use grounded equipment to prevent electrostatic charge buildup .

- Storage Conditions: Keep containers tightly sealed in a dry, well-ventilated area at room temperature. Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not documented .

- Leak Management: Clean spills with vacuum or sweep into chemically resistant containers; avoid environmental release .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

Methodological Answer: Use a combination of:

- Spectroscopic Methods:

- NMR (¹H/¹³C): Confirm structural integrity via proton/carbon shifts.

- Mass Spectrometry (HRMS): Validate molecular weight (244.2 g/mol) and fragmentation patterns .

- Chromatographic Methods:

- HPLC/GC: Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

- Elemental Analysis: Verify empirical formula (C₁₃H₁₂N₂O₃) .

Q. What personal protective equipment (PPE) is essential when working with this compound?

Methodological Answer:

- Eye Protection: OSHA-compliant chemical safety goggles .

- Skin Protection: Nitrile gloves inspected for integrity; full-body chemical-resistant suits for large-scale handling .

- Respiratory Protection: N95 masks or fume hoods if vapor/mist inhalation is suspected .

Q. How should accidental exposure to this compound be managed?

Methodological Answer:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress persists .

- Skin/Eye Contact: Rinse with water for ≥15 minutes; remove contaminated clothing .

- Ingestion: Rinse mouth thoroughly; do not induce vomiting. Seek immediate medical help .

Q. What steps should be taken to dispose of this compound waste?

Methodological Answer:

- Collect waste in labeled, chemically resistant containers.

- Partner with licensed disposal agencies compliant with local regulations (e.g., EPA guidelines).

- Contaminated packaging must be treated as hazardous material .

Advanced Research Questions

Q. How can researchers address the lack of reactivity and stability data for this compound in experimental design?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies under varied conditions (pH, temperature, light). Monitor via HPLC for decomposition products (e.g., benzyl alcohol, CO, NOx under combustion) .

- Reactivity Screening: Use differential scanning calorimetry (DSC) to detect exothermic reactions with common lab reagents (acids, bases, oxidizers) .

Q. What computational approaches can predict degradation pathways of this compound?

Methodological Answer:

- DFT Calculations: Model hydrolysis/oxidation pathways using Gaussian or ORCA software.

- Molecular Dynamics (MD): Simulate interactions with environmental matrices (soil/water) to assess mobility .

- QSAR Models: Estimate ecotoxicity parameters (e.g., LC50) in absence of empirical data .

Q. How should experiments investigate potential environmental impacts given limited ecotoxicological data?

Methodological Answer:

- Tiered Ecotoxicity Testing:

- Acute Toxicity: Use Daphnia magna or Vibrio fischeri bioassays for LC50/EC50.

- Chronic Effects: Algal growth inhibition tests (Pseudokirchneriella subcapitata) over 72 hours.

- Soil Mobility: Column chromatography to measure adsorption coefficients (Kd) .

Q. What strategies resolve discrepancies in physicochemical properties across literature sources?

Methodological Answer:

- Cross-Validation: Compare experimental data (e.g., melting point, solubility) with computational predictions (ChemAxon, ACD/Labs).

- Interlaboratory Studies: Collaborate with multiple labs to standardize measurements (e.g., OECD TG 105 for water solubility) .

Q. How can derivatives of this compound be synthesized to study structure-activity relationships (SAR)?

Methodological Answer:

- Derivatization Strategies:

- Hydroxyl Group Modification: Esterification/acylation to alter hydrophobicity.

- Carbamate Linkage Replacement: Substitute with urea/thiourea for stability comparisons.

- Analytical Workflow:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.